Datelliptium - 81531-57-9

Datelliptium

Catalog Number: EVT-1538762
CAS Number: 81531-57-9
Molecular Formula: C23H28N3O+
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Datelliptium is derived from ellipticine, a known alkaloid with antitumor properties. It is classified as a DNA-intercalating agent, which means it can insert itself between the base pairs of DNA, potentially disrupting replication and transcription processes critical for cancer cell survival . The compound has been cataloged under various identifiers, including NSC311152.

Synthesis Analysis

Methods and Technical Details

The synthesis of Datelliptium involves several chemical processes that enhance its bioactivity. Notably, it can be synthesized through microwave-assisted methods that facilitate the formation of complex heterocycles. This approach allows for improved reaction times and yields compared to traditional synthesis methods. The detailed synthesis protocols typically involve reaction conditions such as temperature control and solvent selection, which are crucial for optimizing the yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of Datelliptium features a complex arrangement typical of DNA-intercalating agents. It possesses a carbazole core structure that is integral to its biological activity. The specific arrangement of functional groups on this core contributes to its ability to bind DNA effectively. Structural analysis using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy would provide detailed insights into its three-dimensional conformation and interaction sites with DNA .

Chemical Reactions Analysis

Reactions and Technical Details

Datelliptium undergoes various chemical reactions that are pivotal for its function as an antitumor agent. Its primary mechanism involves intercalation into DNA strands, which can lead to the inhibition of topoisomerase enzymes involved in DNA replication. Additionally, it may participate in redox reactions that generate reactive oxygen species, further contributing to its cytotoxic effects on cancer cells . Understanding these reactions at a molecular level is essential for optimizing its therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action of Datelliptium primarily revolves around its ability to inhibit RET oncogene transcription by stabilizing G-quadruplex structures. This stabilization prevents the normal transcriptional machinery from accessing the RET gene, thereby downregulating its expression. Studies have demonstrated that treatment with Datelliptium leads to decreased levels of RET protein in medullary thyroid carcinoma cell lines, significantly impacting cell migration and metastatic behavior . Furthermore, it modulates epithelial-to-mesenchymal transition pathways, which are critical in cancer progression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Datelliptium exhibits several notable physical and chemical properties:

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 319.81 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are essential for understanding its behavior in biological systems and its potential formulation into therapeutic agents .

Applications

Scientific Uses

Datelliptium has significant potential applications in cancer research and therapy:

Introduction to Datelliptium

Pharmacological Significance of Carbazole Alkaloids in Oncology

Carbazole alkaloids constitute a structurally diverse class of nitrogen-containing heterocyclic compounds. Their planar, polycyclic architecture enables DNA intercalation, disrupting replication and transcription in cancer cells [10]. Datelliptium is derived from ellipticine, a plant-derived carbazole alkaloid initially investigated for its broad antitumor properties. Mechanistically, carbazole derivatives like datelliptium exhibit dual functionalities:

  • DNA Interaction: Intercalation into DNA grooves, inducing structural distortions that impede nucleic acid processing enzymes.
  • Transcriptional Suppression: Selective stabilization of non-canonical DNA secondary structures (e.g., G-quadruplexes) in promoter regions of oncogenes [2].

Table 1: Key Carbazole Alkaloids in Oncology Research

CompoundMolecular TargetBiological Activity
EllipticineTopoisomerase II/DNA complexDNA damage induction
DatelliptiumRET G-quadruplexTranscriptional repression of RET
OlivacineTubulinMicrotubule destabilization

Historical Context: Discovery and Development of Datelliptium (NSC311152)

Datelliptium emerged from systematic screening efforts by the National Cancer Institute (NCI) in the 1990s. Initially cataloged as NSC311152, it was identified within the NCI Diversity Set library during a search for G-quadruplex-stabilizing agents [2]. Key developmental milestones include:

  • Identification (2010s): High-throughput screening using a luciferase reporter system under the control of the RET promoter revealed datelliptium as a potent suppressor of RET transcription [2].
  • Mechanistic Validation: Chromatin immunoprecipitation assays confirmed datelliptium prevents binding of RNA polymerase II and transcription factors (Sp1, nucleolin) to the RET promoter by stabilizing its G-quadruplex conformation [2] [5].
  • Early Clinical Evaluation: Phase I trials assessed pharmacokinetics and safety, though its G-quadruplex targeting mechanism was elucidated only retrospectively [2]. Unlike many experimental G4 ligands, datelliptium had entered clinical evaluation prior to full mechanistic understanding.

RET Proto-Oncogene as a Therapeutic Target in Thyroid Cancers

The RET (REarranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase critical for neural crest cell development. Its dysregulation is a hallmark of multiple endocrine neoplasms:

  • Activation Mechanisms:
  • Germline mutations: Cause >95% of hereditary medullary thyroid carcinoma (MTC) (e.g., MEN2A/B syndromes) [4] [9].
  • Somatic rearrangements: Generate RET/PTC fusions in papillary thyroid carcinoma [7] [9].
  • Downstream Signaling: Constitutively active RET activates MAPK/ERK and PI3K/AKT pathways, driving proliferation, metastasis, and epithelial-mesenchymal transition (EMT) [2] [5].
  • Therapeutic Challenges: Tyrosine kinase inhibitors (TKIs) like vandetanib and cabozantinib show limited durability due to acquired resistance mutations and systemic toxicities [5] [8].

Table 2: RET-Targeted Therapeutic Approaches

Therapeutic ClassExamplesMechanismLimitations
Multikinase TKIsVandetanib, CabozantinibATP-competitive kinase inhibitionOff-target toxicity, resistance
Selective RET TKIsSelpercatinib, PralsetinibSelective RET inhibitionResistance mutations
Transcriptional InhibitorsDatelliptiumRET G-quadruplex stabilizationTumor-selective delivery challenges

Datelliptium represents a paradigm shift by targeting RET at the transcriptional level rather than inhibiting kinase activity. It exploits the unique G-rich sequence within the RET promoter, which folds into a G-quadruplex (G4) structure. This structure serves as a regulatory element, and its stabilization by datelliptium silences transcription:

  • Structural Specificity: The RET promoter contains five guanine tracts forming multiple G4 conformations. Datelliptium selectively binds and stabilizes these structures with higher affinity than duplex DNA [2] [5].
  • Functional Consequences:
  • Downregulation of RET protein (>60% reduction in TT and MZ-CRC-1 MTC cell lines) [2].
  • Suppression of EMT markers (N-cadherin, vimentin, slug) and inhibition of spheroid formation (modeling cancer stem cells) [5].
  • Inhibition of cell migration by >80% at 1 μM concentration in wound-healing assays [2].
  • In Vivo Efficacy: In TT cell xenograft models, datelliptium achieved 75% tumor growth inhibition with minimal systemic toxicity, highlighting its therapeutic window [2] [5].

Table 3: Preclinical Efficacy of Datelliptium in MTC Models

Model SystemDosage RegimenKey FindingsReference
TT Cells (in vitro)0.5–2 μMDose-dependent reduction in RET mRNA (IC₅₀: 0.8 μM) [2]
TT Spheroids1 μM × 7 days50% reduction in spheroid size [5]
MTC Xenografts10 mg/kg × 21 days75% tumor growth inhibition; no weight loss [2]

The selectivity profile of datelliptium is noteworthy: It exhibits a 4-fold lower IC₅₀ in MTC-derived TT cells (IC₅₀ = 2.5 µg/mL) compared to normal thyroid cells (Nthy-ori-3-1; IC₅₀ = 10 µg/mL), suggesting tumor-specific activity [2]. Furthermore, it does not suppress RET/PTC1 in TPC1 papillary thyroid carcinoma cells, confirming its dependence on the native RET promoter architecture [2].

This mechanistic precision positions datelliptium as a promising candidate for overcoming resistance to ATP-competitive RET inhibitors, warranting further exploration in RET-driven malignancies.

Properties

CAS Number

81531-57-9

Product Name

Datelliptium

IUPAC Name

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol

Molecular Formula

C23H28N3O+

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H27N3O/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23/h7-10,13-14,27H,5-6,11-12H2,1-4H3/p+1

InChI Key

NGOHTJBYABHJKF-UHFFFAOYSA-O

SMILES

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C

Synonyms

2-(diethylamino-2-ethyl)-9-hydroxyellipticinium
2-DEHE
datelliptium chloride
detalliptinium
detalliptinium acetate salt
detalliptinium chloride
detalliptium acetate
diethylaminoethyl-2-OH-9-ellipticinium
NSC 311152
NSC 626718X
NSC-311152
SR 95156A
SR 95156B
SR-95156A

Canonical SMILES

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.